“1-Methyl-4-(pyridin-2-yl)piperazine” is an active structural component used as a building block to prepare various medicinally important active molecules . It is used both as a reagent and building block in several synthetic applications .
The synthesis of “1-Methyl-4-(pyridin-2-yl)piperazine” involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
The molecular structure of “1-Methyl-4-(pyridin-2-yl)piperazine” can be found in various databases .
“1-Methyl-4-(pyridin-2-yl)piperazine” is used as a reagent and building block in several synthetic applications. It is an excellent catalyst for many condensation reactions .
The physical and chemical properties of “1-Methyl-4-(pyridin-2-yl)piperazine” include a density of 1.1±0.1 g/cm³, boiling point of 347.0±37.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, enthalpy of vaporization of 59.1±3.0 kJ/mol, flash point of 163.6±26.5 °C, index of refraction of 1.543, molar refractivity of 52.7±0.3 cm³, and a molar volume of 167.2±3.0 cm³ .
JNJ17203212, a derivative of 1-Methyl-4-(pyridin-2-yl)piperazine, acts as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. [] This study demonstrated the efficacy of JNJ17203212 in preclinical models of cough, suggesting its potential as a novel antitussive agent.
Two novel compounds, NGB 2904 (antagonist) and CJB 090 (partial agonist), both incorporating the 1-Methyl-4-(pyridin-2-yl)piperazine moiety, were investigated for their effects on dopamine D3 receptors. [] The study demonstrated that these compounds could attenuate the discriminative and reinforcing effects of cocaine in rhesus monkeys, highlighting the potential of D3 receptor modulation as a therapeutic strategy for cocaine addiction.
The development of PF-2545920, a selective PDE10A inhibitor incorporating the 1-Methyl-4-(pyridin-2-yl)piperazine scaffold, represents a significant advancement in schizophrenia treatment. [] This compound demonstrates high potency and selectivity for PDE10A, making it a promising candidate for clinical evaluation in schizophrenia.
CORT125134, a selective GR antagonist incorporating the 1-Methyl-4-(pyridin-2-yl)piperazine structure, has shown promise in treating Cushing's syndrome. [] This compound's selectivity for GR over other steroid hormone receptors potentially leads to fewer side effects compared to non-selective GR antagonists like mifepristone.
Perampanel (also known as FYCOMPA), a non-competitive AMPA receptor antagonist derived from 1-Methyl-4-(pyridin-2-yl)piperazine, is clinically approved for treating partial-onset seizures associated with epilepsy. [] This drug exemplifies the successful translation of basic research into a valuable therapeutic option for patients with epilepsy.
ML267, a potent inhibitor of bacterial PPTase incorporating the 1-Methyl-4-(pyridin-2-yl)piperazine moiety, exhibits promising antibacterial activity. [] This compound's ability to inhibit bacterial growth and attenuate the production of virulence factors highlights its potential as a novel antibiotic agent.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9